

Application Note: Scale-Up Synthesis of 4-Methoxy-3,3',5'-trifluorobenzophenone

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Compound of Interest

Compound Name: 4-Methoxy-3,3',5'-trifluorobenzophenone

CAS No.: 844885-14-9

Cat. No.: B1302228

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Executive Summary

This guide details the process development and scale-up protocols for **4-Methoxy-3,3',5'-trifluorobenzophenone** (Target API Intermediate).[1] This compound is a critical scaffold in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents.

The protocol moves beyond bench-scale discovery chemistry, addressing Critical Process Parameters (CPPs) required for multi-kilogram production. Key focus areas include regioselective Friedel-Crafts acylation, thermal management of Aluminum Chloride () exotherms, and mitigation of ether cleavage (demethylation) side reactions.[1]

Retrosynthetic Analysis & Strategy

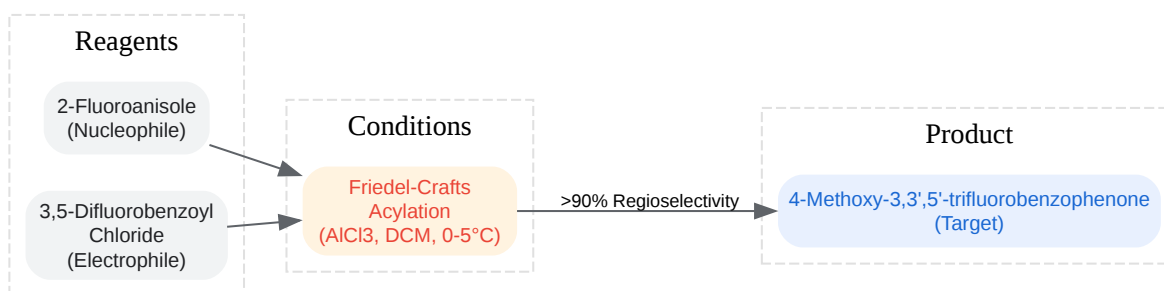
To ensure cost-efficiency and atom economy, we utilize a convergent Friedel-Crafts Acylation.[1]

- Disconnection: Carbonyl-Aryl bond.[1]
- Electrophile: 3,5-Difluorobenzoyl chloride (Acylation agent).[1]
- Nucleophile: 2-Fluoroanisole (Directed aromatic substrate).[1]

- Regiochemistry: The methoxy group (

) is a strong ortho/para director.[1] The fluorine at the 2-position directs ortho/para but is weaker. The steric hindrance and cooperative directing effects favor substitution at the 4-position (para to methoxy), yielding the desired 3,3',5'-trifluoro substitution pattern.

Reaction Scheme



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Figure 1: Synthetic pathway utilizing directed electrophilic aromatic substitution.[1]

Critical Process Parameters (CPPs)

Success at scale relies on controlling these variables:

Parameter	Specification	Causality / Rationale
Temperature		High Risk: Temperatures promote -mediated demethylation, converting the methoxy group to a phenol impurity (difficult to remove).[1]
Stoichiometry	(1.1 - 1.2 eq)	forms a stable 1:1 complex with the product ketone.[1] Excess is required to maintain catalytic cycle turnover.
Addition Rate	Controlled (Dosage)	The reaction is highly exothermic. Rapid addition leads to thermal runaway and positional isomerization.
Quench	Inverse Addition	Adding water to the reaction causes violent boiling. Always add the reaction mass into chilled water/acid.

Detailed Experimental Protocol (Scale-Up)

Equipment Setup[1][2]

- Reactor: 20L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).[1]
- Thermal Control: Huber Unistat (capacity to).[1]
- Scrubber: Caustic scrubber (NaOH) connected to the condenser to neutralize evolved HCl gas.

- Atmosphere: Dry Nitrogen () sweep.^[1]

Step-by-Step Methodology

Step 1: Catalyst Suspension

- Charge the reactor with Dichloromethane (DCM) (10 L, 5 vol relative to acyl chloride).
- Cool the solvent to under .
- Charge Aluminum Chloride () (1.60 kg, 12.0 mol, 1.2 eq) via a solids addition funnel.
 - Note: is hygroscopic.^[1] Minimize exposure to air to prevent deactivation and HCl fuming.

Step 2: Electrophile Formation

- Add 3,5-Difluorobenzoyl chloride (1.76 kg, 10.0 mol, 1.0 eq) dropwise to the suspension, maintaining internal temperature .
- Stir for 30 minutes. The suspension may clarify slightly as the acylium ion complex forms.

Step 3: Controlled Addition (The Critical Step)

- Prepare a solution of 2-Fluoroanisole (1.26 kg, 10.0 mol, 1.0 eq) in DCM (2 L).
- Add this solution to the reactor over 2–3 hours.
 - Control: Adjust addition rate to keep internal temperature strictly between

and

.

- Observation: The mixture will turn yellow/orange and eventually dark red/brown (formation of the ketone-

complex).

Step 4: Reaction & Monitoring

- After addition, allow the jacket temperature to warm to

. Stir for 4–6 hours.

- IPC (In-Process Control): Sample 50

L, quench in MeOH, analyze by HPLC.

- Target:

remaining Benzoyl Chloride.

- Watch: If "Phenol" impurity (Demethylated product) appears

, cool immediately and proceed to quench.

Step 5: Inverse Quench & Work-up

- Prepare a Quench Tank containing Ice/Water (10 kg) and conc. HCl (1 L).

- Transfer the reaction mass slowly into the Quench Tank with vigorous stirring.

- Safety: This releases significant heat and HCl fumes.[1] Ensure scrubber is active.[1]

- Separate phases. Extract the aqueous layer with DCM (

L).[2]

- Wash combined organics with:

- Water (

L)[1]

- 1M NaOH (

L) – Crucial to remove any demethylated phenolic by-products.[1]

- Brine (

L).[1]

- Dry over

and concentrate under vacuum to a solid residue.

Step 6: Crystallization

- Dissolve the crude solid in Ethanol (EtOH) (approx. 3 vol) at reflux (

).

- Cool slowly to

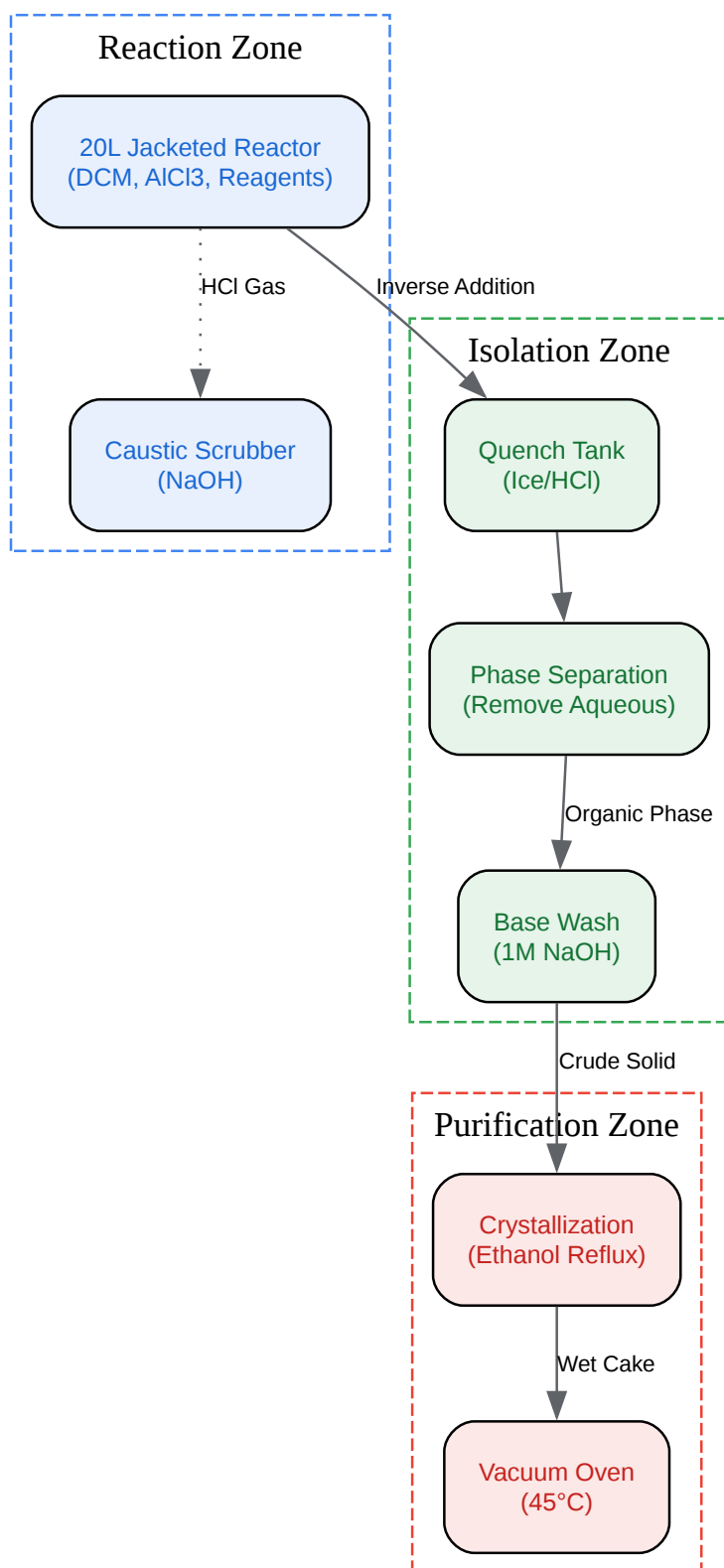
over 4 hours (controlled ramp).

- Filter the white crystalline solid. Wash with cold EtOH.[1]

- Dry in a vacuum oven at

for 12 hours.

Process Workflow Diagram



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Figure 2: Process flow diagram illustrating the critical path from reaction to isolated API intermediate.[1]

Analytical Specifications (QTPP)

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline solid
Purity	HPLC (UV 254 nm)	(Area %)
Impurity A	HPLC	(Demethylated Phenol)
Impurity B	HPLC	(Regioisomer - ortho acylation)
Identity	-NMR / MS	Conforms to structure

Expected NMR Data (

):

- 3.98 (s, 3H,)
- 7.0–7.8 (m, aromatic protons). Note: The 3,5-difluoro ring protons will appear as a triplet of triplets due to F-H coupling.

Safety & EHS Considerations

- Aluminum Chloride (): Reacts violently with water.[1] Causes severe skin burns.[1] Protocol: Use solids addition funnels and full PPE (face shield, chemically resistant gloves).
- HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. Protocol: Ensure the scrubber efficiency is

before starting addition.

- Dichloromethane (DCM): Volatile and suspected carcinogen.[1] Protocol: Operate within a grounded fume hood or containment enclosure.
- Thermal Runaway: The acylation is exothermic. Protocol: Do not exceed the defined addition rate. If cooling fails, stop addition immediately.

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